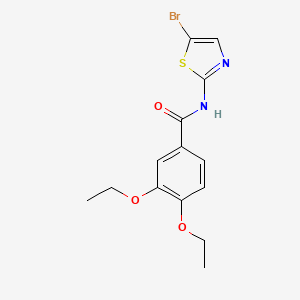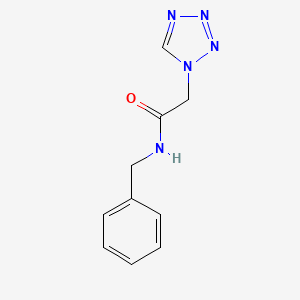
N-(5-bromo-1,3-thiazol-2-yl)-3,4-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(5-BROMO-1,3-THIAZOL-2-YL)-3,4-DIETHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-BROMO-1,3-THIAZOL-2-YL)-3,4-DIETHOXYBENZAMIDE typically involves the bromination of thiazole derivatives followed by the coupling of the brominated thiazole with a benzamide derivative. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-BROMO-1,3-THIAZOL-2-YL)-3,4-DIETHOXYBENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in DMF or DCM with triethylamine.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, sulfoxides, sulfones, and thiazolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~-(5-BROMO-1,3-THIAZOL-2-YL)-3,4-DIETHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to inhibit bacterial growth and cancer cell proliferation.
Biological Studies: The compound is used in studies to understand the mechanisms of action of thiazole derivatives and their interactions with biological targets.
Drug Discovery: It serves as a lead compound in the development of new therapeutic agents with improved efficacy and reduced side effects.
Industrial Applications: The compound is explored for its potential use in the synthesis of other biologically active molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N1-(5-BROMO-1,3-THIAZOL-2-YL)-3,4-DIETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, in bacterial or cancer cells. The compound may inhibit the activity of these targets, leading to the disruption of essential cellular processes and ultimately causing cell death. The exact molecular pathways involved can vary depending on the specific biological context and the target organism or cell type .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-1,3-thiazol-2-yl)butanamide
- N-(5-Bromo-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- 2-Aminothiazole Derivatives
Uniqueness
N~1~-(5-BROMO-1,3-THIAZOL-2-YL)-3,4-DIETHOXYBENZAMIDE is unique due to its specific substitution pattern on the thiazole ring and the presence of diethoxy groups on the benzamide moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C14H15BrN2O3S |
|---|---|
Molecular Weight |
371.25 g/mol |
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-3,4-diethoxybenzamide |
InChI |
InChI=1S/C14H15BrN2O3S/c1-3-19-10-6-5-9(7-11(10)20-4-2)13(18)17-14-16-8-12(15)21-14/h5-8H,3-4H2,1-2H3,(H,16,17,18) |
InChI Key |
JLJNKNUXQVRLEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dichlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10894917.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B10894921.png)
![7-(thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10894926.png)
![2-[(4-Chlorobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B10894942.png)
![N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10894948.png)
![Ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10894954.png)

![N'~1~,N'~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide](/img/structure/B10894967.png)
![1-(difluoromethyl)-3,5-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10894968.png)
![N-cyclohexyl-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10894975.png)
![2-{2-Methoxy-5-[(pyridine-4-carbonyl)-hydrazonomethyl]-benzyloxy}-benzoic acid ethyl ester](/img/structure/B10894989.png)
![(4-Benzylpiperazin-1-yl)(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone](/img/structure/B10894994.png)
![2-[1-(difluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10894997.png)
![4-phenyl-3-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2(1H)-one](/img/structure/B10895003.png)
